N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine
Description
N-[(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine is a coumarin-derived glycine conjugate featuring a 4-methylcoumarin core substituted with methoxy groups at positions 7 and 8 and an acetyl-glycine moiety at position 2. Coumarin derivatives are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties. This compound’s structural uniqueness arises from its substitution pattern, which may influence solubility, bioavailability, and receptor interactions.
Properties
Molecular Formula |
C16H17NO7 |
|---|---|
Molecular Weight |
335.31 g/mol |
IUPAC Name |
2-[[2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H17NO7/c1-8-9-4-5-11(22-2)15(23-3)14(9)24-16(21)10(8)6-12(18)17-7-13(19)20/h4-5H,6-7H2,1-3H3,(H,17,18)(H,19,20) |
InChI Key |
QPSBHTGINUGJSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Glycine Moiety: The final step involves the coupling of the acetylated chromen-2-one with glycine using coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or glycine moieties can be replaced with other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The acetyl and glycine moieties may enhance the compound’s ability to penetrate biological membranes and reach its targets. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the coumarin core, substituent positions, or functional groups. Below is a detailed comparison with two related compounds from the literature ():
Compound 2k :
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide
Structural Features :
- Coumarin core: 4-methyl-2-oxo-2H-chromen-7-yloxy.
- Substituent at position 7: Oxygen-linked acetohydrazide with a nitrobenzylidene group.
- Functional groups: Hydrazide, nitro, and hydroxyl.
Compound 2l :
(E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide
Structural Features :
- Coumarin core: Same as 2k.
- Substituent at position 7: Oxygen-linked acetohydrazide with a phenylallylidene group.
- Functional groups: Hydrazide and aromatic allylidene.
Comparative Analysis
Key Observations :
Substituent Effects : The target compound’s 7,8-dimethoxy groups enhance electron density on the coumarin ring compared to the 7-oxy-acetohydrazide substituents in 2k/2l. This may alter UV absorption and redox properties.
Synthetic Complexity : While 2k/2l are synthesized via hydrazide condensation, the target compound likely requires a multi-step process involving acetylation and glycine coupling, increasing synthetic challenges.
Biological Activity
N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Molecular Formula : C19H21N3O5S
Molar Mass : 403.45 g/mol
Density : 1.320±0.06 g/cm³ (Predicted)
pKa : 8.25±0.50 (Predicted)
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes critical for cellular processes, including DNA gyrase, which is essential for bacterial DNA replication, indicating potential antimicrobial properties.
- Apoptosis Induction : Studies show that this compound can induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .
- Cell Cycle Regulation : Research indicates that it affects the cell cycle progression in cancer cells, leading to significant accumulation in the pre-G1 phase and a reduction in G2/M phase cells .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound:
- Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2 and MGC-803 cells. For instance, at concentrations of 7.9 μM and 6.1 μM, it induced apoptosis rates significantly higher than control groups .
| Cell Line | Concentration (μM) | Apoptosis Rate (%) |
|---|---|---|
| HepG2 | 7.9 | 22.18 |
| MGC-803 | 6.1 | 27.51 |
Antimicrobial Activity
The compound has also shown promising results against bacterial strains due to its ability to inhibit DNA gyrase, making it a candidate for further exploration in antimicrobial therapy.
Case Studies
- Study on HepG2 Cells : A study evaluated the effect of this compound on HepG2 cells, revealing a significant increase in caspase activity compared to controls. The results indicated a strong apoptotic effect with a notable increase in early and late apoptotic cell populations .
- Network Pharmacology Analysis : Another analysis focused on the compound's interaction with key proteins involved in cancer progression, suggesting that it could synergistically inhibit tumor growth by targeting multiple signaling pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
